4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety attached to a pyrrolidinone ring, with a bromophenyl group at the 1-position of the pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Pyrrolidinone Ring Formation: The pyrrolidinone ring can be formed by the cyclization of an appropriate amine with a carbonyl compound under basic or acidic conditions.
Coupling Reactions: The final step involves coupling the benzimidazole core with the bromophenyl-pyrrolidinone intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced derivatives of the pyrrolidinone ring.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit specific kinases or transcription factors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the bromine atom on the phenyl ring.
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of bromine.
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one: Contains a fluorine atom instead of bromine.
Uniqueness
4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C17H14BrN3O |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H14BrN3O/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
AJXPVJMOBKEQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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